
ZLJ-6
描述
ZLJ-6 is a complex organic compound with potential applications in various scientific fields. This compound features an imidazole ring, a common structure in many biologically active molecules, and a methanesulfonic acid group, which enhances its solubility and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ZLJ-6 typically involves multi-step organic reactions. The initial step often includes the formation of the imidazole ring through cyclization reactions involving appropriate precursors. Subsequent steps involve the introduction of the amino and methyl groups, followed by the attachment of the 4-methylsulfonylphenyl group through condensation reactions. The final step includes the addition of methanesulfonic acid to enhance solubility and stability.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
化学反应分析
Inhibition of Proinflammatory Enzymes
ZLJ-6 directly targets COX-2 and 5-LOX enzymes, which are pivotal in the synthesis of prostaglandins and leukotrienes, respectively. Unlike selective COX-2 inhibitors (e.g., celecoxib) or 5-LOX inhibitors (e.g., zileuton), this compound’s dual inhibition disrupts both branches of the arachidonic acid cascade .
Key Mechanistic Data:
Parameter | This compound Effect (30 μM) | Celecoxib (30 μM) | Zileuton (30 μM) |
---|---|---|---|
COX-2 Activity Reduction | ~85% | ~90% | No effect |
5-LOX Activity Reduction | ~78% | No effect | ~95% |
TNF-α-Induced Adhesion | ~70% Inhibition | No effect | Minimal effect |
Suppression of NF-κB Signaling
This compound attenuates TNF-α-induced nuclear translocation of NF-κB by:
Modulation of Adhesion Molecule Expression
This compound reduces endothelial cell activation by downregulating:
Concentration-Dependent Effects:
This compound Concentration (μM) | E-selectin Inhibition | ICAM-1 Inhibition | VCAM-1 Inhibition |
---|---|---|---|
3 | 20% | 25% | 18% |
10 | 55% | 62% | 48% |
30 | 78% | 84% | 70% |
Impact on Monocyte-Endothelial Interactions
In dynamic flow conditions, this compound (30 μM) decreases monocyte adhesion to TNF-α-activated endothelial cells by 70%. This effect is independent of prostaglandin/leukotriene synthesis, highlighting its unique mechanism .
Selectivity Profile
This compound does not affect:
科学研究应用
Anti-inflammatory Research
ZLJ-6 has been studied extensively for its anti-inflammatory properties. It has shown promise in various in vitro and in vivo models:
- Inhibition of Eicosanoid Production : this compound significantly reduces the production of key inflammatory mediators such as thromboxane B2 (TXB2) and prostaglandin E2 (PGE2) in human and rat whole blood samples. This action highlights its potential utility in managing conditions characterized by excessive inflammation .
- Cell-Based Studies : In rat basophilic leukemia (RBL-1) cells, this compound demonstrated a concentration-dependent inhibition of leukotriene B4 (LTB4) production, further supporting its role as a dual inhibitor of inflammatory pathways .
- Animal Models : In animal studies, oral administration of this compound resulted in significant reductions in inflammation markers, indicating its effectiveness in vivo. The compound's pharmacokinetic profile suggests suitable absorption and bioavailability for therapeutic use .
Potential Therapeutic Uses
The dual inhibition mechanism of this compound positions it as a candidate for treating various inflammatory diseases, including:
- Arthritis : By reducing both prostaglandin and leukotriene levels, this compound may alleviate symptoms associated with rheumatoid arthritis and osteoarthritis.
- Asthma : Given its ability to inhibit leukotriene production, this compound could be beneficial in managing asthma symptoms by reducing bronchoconstriction and airway inflammation.
- Cardiovascular Diseases : The modulation of TXB2 may have implications for cardiovascular health, particularly in conditions where platelet aggregation is a concern.
Comparative Analysis of Eicosanoid Inhibitors
To better understand this compound's efficacy compared to other inhibitors, a comparative analysis is presented below:
Compound | Target Enzyme | IC50 (μM) | Notes |
---|---|---|---|
This compound | COX-1 | 0.73 | Dual inhibitor with oral activity |
COX-2 | 0.31 | More potent against COX-2 | |
5-LOX | 0.99 | Effective in reducing leukotrienes | |
Aspirin | COX | 0.1 | Non-selective; gastrointestinal side effects |
Zileuton | 5-LOX | 0.65 | Selective; primarily targets leukotrienes |
This table illustrates that while this compound is less potent than aspirin against COX enzymes, its dual inhibitory profile may offer therapeutic advantages without some of the side effects associated with non-selective inhibitors.
Study on Inflammatory Response
A study investigated the effects of this compound on inflammation induced by carrageenan in rats. Results showed that treatment with this compound significantly reduced paw edema compared to control groups, demonstrating its effectiveness as an anti-inflammatory agent .
Chronic Pain Management
Another research focused on chronic pain models where this compound was administered alongside traditional analgesics. The findings suggested that this compound enhanced analgesic effects while potentially lowering required doses of conventional medications, indicating a synergistic effect that could improve patient outcomes in chronic pain management .
作用机制
The mechanism of action of ZLJ-6 involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved can include inhibition of enzyme activity, disruption of cellular processes, or modulation of signal transduction pathways.
相似化合物的比较
Similar Compounds
4,4’-Dichlorobenzophenone: An organic compound with similar structural features but different functional groups.
4-Iodobenzoic acid: Another compound with a benzene ring and functional groups that can be compared for reactivity and applications.
Uniqueness
ZLJ-6 is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. Its methanesulfonic acid group enhances solubility, making it more versatile in various applications compared to similar compounds.
生物活性
ZLJ-6 is a novel compound recognized for its dual inhibitory effects on cyclooxygenase (COX) and 5-lipoxygenase (5-LOX), which are critical enzymes in the inflammatory pathway. Its biological activity has been extensively studied, revealing significant anti-inflammatory properties across various models.
This compound acts primarily by inhibiting the production of pro-inflammatory mediators. COX enzymes are responsible for the synthesis of prostanoids, including thromboxane and prostaglandins, while 5-LOX is involved in the production of leukotrienes. By targeting both pathways, this compound effectively reduces inflammation and associated pain.
Inhibition Potency
The inhibitory potency of this compound has been quantified with the following IC50 values:
These values indicate that this compound is a potent inhibitor, particularly of COX-2, which is often implicated in inflammatory diseases.
In Vitro Studies
In vitro experiments have demonstrated that this compound:
- Inhibits thromboxane B(2) and prostaglandin E(2) production in human whole blood.
- Suppresses leukotriene B(4) generation in both human and rat models when stimulated with calcium ionophore A23187 .
In Vivo Studies
This compound has shown promising results in various animal models:
- Carrageenin-Induced Paw Oedema Model : Demonstrated potent anti-inflammatory effects, significantly reducing swelling in rat paws.
- Acetic Acid-Induced Abdominal Constriction Model : Exhibited analgesic activity by decreasing abdominal contractions in mice .
No gastrointestinal ulcers were observed at doses up to 30 mg/kg, indicating a favorable safety profile compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs).
Case Studies
While specific clinical trials involving this compound are lacking, its biological activity suggests potential therapeutic applications in conditions characterized by chronic inflammation, such as rheumatoid arthritis and asthma. The dual inhibition mechanism may offer advantages over single-target therapies by addressing multiple inflammatory pathways simultaneously .
Summary of Findings
Study Type | Model | Key Findings |
---|---|---|
In Vitro | Human Whole Blood | Inhibition of thromboxane B(2) and prostaglandin E(2) production |
In Vivo | Rat Paw Oedema | Significant reduction in swelling |
In Vivo | Mouse Abdominal Constriction | Decreased contractions; analgesic effect |
常见问题
Basic Research Questions
Q. What are the primary biochemical targets of ZLJ-6, and how do these interactions influence experimental design in inflammation studies?
this compound is a multi-target inhibitor of cyclooxygenase (Cox-1, Cox-2) and 5-lipoxygenase (5-LO), enzymes critical in inflammatory pathways . Researchers must design experiments to isolate its effects on each target, such as using selective enzymatic assays (e.g., fluorometric or colorimetric kits) and control compounds. For instance, Cox-1 inhibition can be assessed via platelet aggregation assays, while Cox-2 activity is often measured in lipopolysaccharide-stimulated cell models. Methodologically, parallel dose-response curves for each enzyme should be generated to quantify IC50 values and cross-inhibition profiles .
Q. What standard protocols exist for assessing this compound's inhibitory effects on Cox-1, Cox-2, and 5-LO in vitro?
In vitro protocols typically involve enzyme-specific substrates and inhibitors. For Cox-1/2, arachidonic acid is used as a substrate, with prostaglandin E2 (PGE2) production quantified via ELISA. For 5-LO, leukotriene B4 (LTB4) levels are measured in neutrophil lysates . Researchers should validate assays using reference inhibitors (e.g., aspirin for Cox-1, celecoxib for Cox-2) and ensure consistency in cell lines (e.g., RAW 264.7 macrophages for Cox-2). Detailed protocols must be included in the "Methods" section, with reagent sources and equipment specifications to enable replication .
Advanced Research Questions
Q. How can researchers resolve contradictions between in vitro and in vivo efficacy data for this compound?
Discrepancies often arise from pharmacokinetic factors (e.g., bioavailability, metabolism) or off-target effects in complex biological systems. To address this, researchers should:
- Conduct pharmacokinetic/pharmacodynamic (PK/PD) modeling to correlate plasma concentrations with target engagement .
- Use genetic knockout models (e.g., Cox-2⁻/⁻ mice) to isolate this compound's mechanism in vivo.
- Apply multi-omics approaches (proteomics, metabolomics) to identify compensatory pathways activated in vivo but absent in vitro . Contradictions should be framed as opportunities to refine hypotheses, emphasizing iterative experimental redesign .
Q. What methodological considerations are critical when designing dose-response studies for this compound to ensure reproducibility across models?
Key considerations include:
- Non-linear modeling : Use four-parameter logistic curves to estimate efficacy (Emax) and potency (EC50/IC50), avoiding oversimplified linear assumptions .
- Temporal dynamics : Monitor time-dependent inhibition, especially for irreversible enzyme binding.
- Species-specific factors : Adjust dosing based on metabolic differences (e.g., cytochrome P450 activity in rodents vs. humans).
- Data normalization : Express results as percentage inhibition relative to vehicle and positive controls. Detailed statistical analyses (e.g., ANOVA with post-hoc tests) must be reported, and raw data should be archived as supplementary material .
Q. How can systematic literature reviews optimize the identification of this compound's off-target effects and therapeutic potential?
Researchers should:
-
Use Boolean search strings in Google Scholar (e.g., "this compound AND (off-target OR polypharmacology)") and filter results by citation count to prioritize high-impact studies .
Google除了具有传统的文献检索功能外,还具有引文检索功能论文大学生学习-690717433614308481301:08使用Google Scholar进行搜索02:39 -
Extract data from grey literature (e.g., preclinical trial reports) using LLM-assisted tools to uncover unpublished findings .
-
Map conflicting results using contradiction analysis frameworks, distinguishing principal contradictions (e.g., efficacy vs. toxicity) from secondary ones . A PRISMA flowchart should document the screening process, ensuring transparency .
Q. What strategies enhance the reproducibility of this compound's synthesis and characterization in academic labs?
- Synthesis protocols : Provide step-by-step procedures with stoichiometric ratios, reaction times, and purification methods (e.g., HPLC conditions for isolating this compound methanesulfonate) .
- Analytical validation : Include NMR (¹H, ¹³C), high-resolution mass spectrometry (HRMS), and HPLC purity data (>95%) in supplementary files.
- Batch variability : Test multiple synthesis batches for consistency in inhibitory activity . Journals often require full experimental details in the main text for novel compounds, while known derivatives may be relegated to supplementary sections .
属性
IUPAC Name |
(5Z)-2-amino-1-methyl-5-[(4-methylsulfonylphenyl)methylidene]imidazol-4-one;methanesulfonic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O3S.CH4O3S/c1-15-10(11(16)14-12(15)13)7-8-3-5-9(6-4-8)19(2,17)18;1-5(2,3)4/h3-7H,1-2H3,(H2,13,14,16);1H3,(H,2,3,4)/b10-7-; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QEJPXTVPNIOEHZ-VEZAGKLZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC2=CC=C(C=C2)S(=O)(=O)C)C(=O)N=C1N.CS(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1/C(=C\C2=CC=C(C=C2)S(=O)(=O)C)/C(=O)N=C1N.CS(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O6S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。